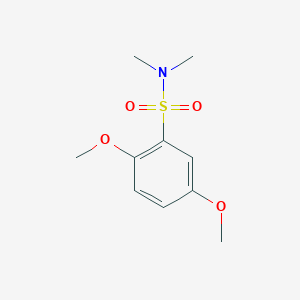

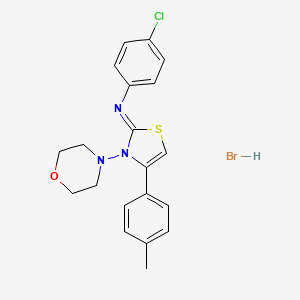

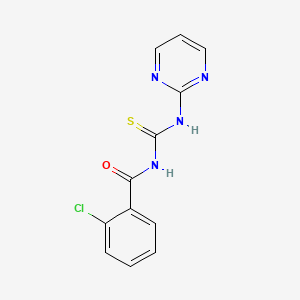

2,5-dimethoxy-N,N-dimethylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

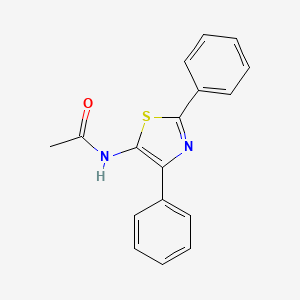

2,5-dimethoxy-N,N-dimethylbenzenesulfonamide (DMDBS) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. DMDBS is a sulfonamide derivative that has been synthesized using various methods. It has been found to exhibit promising properties that make it a suitable candidate for further investigation.

Applications De Recherche Scientifique

Cancer Therapeutics

2,5-Dimethoxy-N,N-dimethylbenzenesulfonamide analogs have been investigated for their potential as cancer therapeutics. Research on structurally related compounds, such as 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, has revealed their ability to inhibit the hypoxia-inducible factor-1 (HIF-1) pathway, which is a promising target for cancer treatment due to its role in tumor growth and resistance to chemotherapy and radiation. Modifications of the chemical structure, such as the presence of a 3,4-dimethoxybenzenesulfonyl group, have shown strong inhibition of HIF-1 activated transcription, highlighting the potential for further optimization to improve pharmacological properties (Mun et al., 2012).

Chemical Synthesis and Reactions

The reactivity and synthetic applications of 2,5-dimethoxy-N,N-dimethylbenzenesulfonamide and related compounds have been explored in various chemical transformations. For instance, the ortho-lithiation of N,N-dimethylbenzenesulfonamide by n-butyllithium followed by condensation with electrophilic compounds has been utilized to synthesize a range of products, including carbinols, imines, amides, and acids. This demonstrates the versatility of these sulfonamides in synthetic organic chemistry (Watanabe et al., 1969).

Material Science and Sensor Development

In material science, 2,5-dimethoxy-N,N-dimethylbenzenesulfonamide derivatives have been investigated for their potential in sensor development. The design and synthesis of molecules like N,N'-(ethane-1,2-diyl)bis(2,5-dimethoxybenzenesulfonamide) (EBDMBS) have been directed towards creating efficient sensors for heavy metals such as Co2+ ions. These bis-sulfonamides have been fabricated onto glassy carbon electrodes, showing significant sensitivity and selectivity for cobalt ions, indicating their potential use in environmental monitoring and health care (Sheikh et al., 2016).

Antimicrobial Agents

Additionally, sulfonamide derivatives, including those structurally related to 2,5-dimethoxy-N,N-dimethylbenzenesulfonamide, have shown promise as antimicrobial agents. Synthesis and evaluation of novel compounds in this category have demonstrated significant activity against a range of bacterial and fungal pathogens. This suggests the potential for developing new antimicrobial drugs based on the sulfonamide moiety, contributing to the ongoing search for effective treatments against resistant microbial strains (Ghorab et al., 2017).

Propriétés

IUPAC Name |

2,5-dimethoxy-N,N-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4S/c1-11(2)16(12,13)10-7-8(14-3)5-6-9(10)15-4/h5-7H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SONMTGIQVOUWTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=C(C=CC(=C1)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-dimethoxy-N,N-dimethylbenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2361658.png)

![methyl (5-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-7,8-dimethyl-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate](/img/structure/B2361663.png)

![N-(4-chlorophenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2361664.png)

![N-(3-chloro-4-methylphenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2361665.png)

![5-Bromo-4-[2-(2-chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2361672.png)

![9-(tert-Butyl)-7,12-dihydrobenzo[2,3]azepino[4,5-b]indol-6(5H)-one](/img/structure/B2361678.png)